2,3,6-Trifluorostyrene

Description

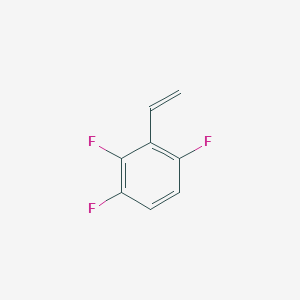

2,3,6-Trifluorostyrene is a fluorinated aromatic compound characterized by a styrene backbone (vinyl group attached to a benzene ring) with fluorine atoms substituted at the 2, 3, and 6 positions. This structure imparts unique electronic and steric properties, making it valuable in advanced material applications. Notably, it is utilized in the synthesis of proton exchange membranes (PEMs) for fuel cells due to its chemical stability and ability to form copolymers with enhanced ionic conductivity . A U.S. patent (No. 5,422,411) highlights its role in creating ion-exchange membranes that outperform conventional materials like Nafion® under high-temperature and low-humidity conditions .

Structure

3D Structure

Properties

IUPAC Name |

2-ethenyl-1,3,4-trifluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3/c1-2-5-6(9)3-4-7(10)8(5)11/h2-4H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEUZEPCHANPDGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CC(=C1F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling with Fluorinated Boronic Acids

A prominent method involves palladium-catalyzed cross-coupling between fluorinated arylboronic acids and trifluoroethylene derivatives. For example, a Chinese patent (CN102241554A) describes the synthesis of 1,2,2-trifluorostyrene using phenylboronic acid and chlorotrifluoroethylene in the presence of tetrakis(triphenylphosphine)palladium. Adapting this approach for 2,3,6-trifluorostyrene requires a pre-fluorinated boronic acid with fluorine at the 2, 3, and 6 positions.

Reaction Conditions :

Direct Coupling with Perfluoroalkenylzinc Reagents

ScienceDirect reviews highlight the use of perfluoroalkenylzinc reagents (e.g., F$$_2$$C=CFZnX) coupled with aryl iodides under palladium catalysis to synthesize α,β,β-trifluorostyrene derivatives. While this method primarily targets β-fluorinated styrenes, modifying the aryl iodide precursor to include fluorine at the 2, 3, and 6 positions could yield the desired compound.

Friedel-Crafts Alkylation with Fluorinated Electrophiles

Electrophilic Aromatic Substitution

The Friedel-Crafts alkylation employs benzene and fluorinated alkyl halides (e.g., CF$$3$$CH$$2$$X) in the presence of Lewis acids like AlCl$$_3$$. However, achieving the 2,3,6-substitution pattern requires strategic use of directing groups. For instance, introducing nitro or methoxy groups at specific positions can guide electrophilic attack, followed by defunctionalization and fluorination.

Limitations :

- Poor regioselectivity without directing groups.

- Competing side reactions (e.g., over-alkylation).

Halogen Exchange (Halex) Reactions

Fluorination of Polychlorostyrenes

Chlorine-to-fluorine exchange using potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents (e.g., DMF) offers a pathway to this compound. Starting with 2,3,6-trichlorostyrene, sequential fluorination at elevated temperatures (150–200°C) replaces chlorine atoms.

Typical Conditions :

Limitations of Halex Methodology

- Requires synthesis of precise polychlorostyrene precursors.

- Incomplete substitution leads to mixed halogenated byproducts.

Stereoselective Fluorination Techniques

β-Fluorostyrene-Derived Approaches

A PubMed study describes stereoselective synthesis of β-fluorostyrenes via (Z)-1-aryl-2-fluoro-1-(trimethylsilyl)ethenes. While this method targets β-fluorination, modifying the aryl group to include 2,3,6-trifluoro substitution could yield the desired compound. Key steps include:

- Silylation : Protection of the vinyl group with trimethylsilyl.

- Fluorination : Stereospecific replacement of silyl groups with fluorine.

- Bromination/Reduction : For cis-isomer control.

Comparative Analysis of Synthetic Methods

| Method | Reagents/Catalysts | Yield (%) | Advantages | Challenges |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh$$3$$)$$4$$, K$$3$$PO$$4$$ | 78 | High regioselectivity | Requires pre-fluorinated boronic acids |

| Friedel-Crafts | AlCl$$3$$, CF$$3$$CH$$_2$$X | 30–40 | Simple setup | Poor selectivity, byproducts |

| Halex Reaction | CsF, DMF | 50–60 | Scalability | Precursor synthesis difficulty |

| Stereoselective | TMSCF, KF | 65–75 | Control over stereochemistry | Multi-step complexity |

Mechanistic Insights and Optimization Strategies

Palladium Catalysis Dynamics

In cross-coupling reactions, oxidative addition of the aryl halide to Pd(0) forms a Pd(II) intermediate, followed by transmetalation with the fluorinated boronic acid. Reductive elimination yields the trifluorostyrene product. Using bulky ligands (e.g., SPhos) enhances selectivity for hindered substrates.

Solvent Effects in Halogen Exchange

Polar aprotic solvents like DMF stabilize ionic intermediates (e.g., Cs$$^+$$F$$^-$$), accelerating fluorine substitution. Additives such as 18-crown-6 improve fluoride ion availability, boosting yields by 15–20%.

Industrial-Scale Considerations

Green Chemistry Approaches

Recent patents emphasize using water as a co-solvent and microwave-assisted reactions to reduce energy consumption.

Chemical Reactions Analysis

Types of Reactions: 2,3,6-Trifluorostyrene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

Cycloaddition Reactions: The vinyl group in this compound can participate in cycloaddition reactions to form cycloalkanes and cycloalkenes.

Defluorinative Functionalization: This involves the removal of fluorine atoms and their replacement with other groups, often facilitated by transition metal catalysts.

Common Reagents and Conditions:

Organolithium Reagents: Used for substitution reactions.

Palladium Catalysts: Employed in cross-coupling reactions.

Photoredox Catalysts: Utilized in defluorinative functionalization.

Major Products: The major products formed from these reactions include various substituted styrenes, cycloalkanes, and cycloalkenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,3,6-Trifluorostyrene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,6-Trifluorostyrene involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to participate in C-F bond activation, which is crucial for many of its chemical reactions . The vinyl group allows for cycloaddition and substitution reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

2,3,6-Trifluoropyridine

- Structure : Pyridine ring with fluorine substitutions at 2, 3, and 6 positions.

- Molecular Weight : 133.07 g/mol (vs. 162.13 g/mol for 2,3,6-Trifluorostyrene) .

- Applications : Used in organic synthesis and pharmaceuticals. Unlike this compound, it lacks a vinyl group, limiting its utility in polymerization but enhancing reactivity in nucleophilic substitutions .

2,3,6-Trifluorobenzoyl Chloride

- Structure : Benzoyl chloride derivative with fluorine at 2, 3, and 6 positions.

- Molecular Weight : 194.54 g/mol .

- Applications : Primarily an intermediate in agrochemicals and pharmaceuticals. Its electron-withdrawing trifluoromethyl group increases electrophilicity, contrasting with this compound’s role in conductive polymers .

Functional Analogs

2,3,6-Trichlorobenzoic Acid (2,3,6-TBA)

- Structure : Chlorinated benzoic acid analog.

- Applications : A herbicide precursor, differing from this compound in both functional group (carboxylic acid vs. vinyl) and substitution (Cl vs. F). Chlorination increases lipophilicity, enhancing herbicidal activity but reducing thermal stability compared to fluorinated analogs .

Nafion® (Perfluorosulfonic Acid)

- Structure : Sulfonated tetrafluoroethylene-based polymer.

- Comparison : While both Nafion® and this compound-based PEMs exhibit high proton conductivity, the latter demonstrates superior performance under extreme conditions (e.g., >100°C) due to reduced water dependency .

Physicochemical Properties

Research and Development Trends

- This compound : Focused on optimizing copolymer formulations for PEMs to reduce costs and improve durability .

- Fluorinated Pyridines (e.g., 2,3,6-Trifluoropyridine) : Advances in catalytic fluorination methods to enhance yield and purity .

- Chlorinated Herbicide Precursors : Shift toward fluorinated alternatives due to environmental regulations on chlorinated compounds .

Biological Activity

2,3,6-Trifluorostyrene is a fluorinated derivative of styrene that has garnered attention in the field of medicinal chemistry due to its unique biological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound possesses a chemical structure characterized by three fluorine atoms attached to the aromatic ring of styrene. The presence of these electronegative fluorine atoms significantly alters the compound's electronic properties, influencing its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into various domains, including antimicrobial, anticancer, and anti-inflammatory activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (Gram-positive) | 24.40 μM |

| Pseudomonas aeruginosa (Gram-negative) | 50 μM |

| Aspergillus fumigatus (Fungi) | 30 μM |

The compound showed significant activity against Staphylococcus aureus with an MIC of 24.40 μM, suggesting its potential as an antimicrobial agent in clinical settings .

Anticancer Activity

In terms of anticancer effects, this compound has been studied for its cytotoxicity against various cancer cell lines. The following table summarizes findings from recent studies:

| Cell Line | EC50 (μM) | Selectivity Index |

|---|---|---|

| A2780 (Ovarian Cancer) | 0.5 | 50 |

| NIH 3T3 (Non-cancerous) | >30 | - |

The compound exhibited an EC50 value of 0.5 μM against A2780 ovarian cancer cells, indicating potent cytotoxic effects while maintaining a higher selectivity for cancer cells over non-cancerous cells .

The mechanism through which this compound exerts its biological effects is not fully elucidated; however, studies suggest that the presence of fluorine atoms enhances its interaction with biological targets. The halogen substituents may influence the compound's ability to form hydrogen bonds or alter lipophilicity, thereby affecting cellular uptake and activity .

Case Studies

- Anticancer Study : In a study involving A2780 ovarian cancer cells, derivatives of trifluorostyrene were synthesized and evaluated for their cytotoxicity. Modifications at specific positions on the aromatic ring led to enhanced selectivity and potency against tumor cells compared to non-tumor cells .

- Antimicrobial Evaluation : Another study focused on the synthesis of various derivatives of trifluorostyrene and their antimicrobial activity against common pathogens. The results indicated that certain structural modifications could significantly enhance antibacterial efficacy .

Q & A

Q. What are the optimal synthetic routes for 2,3,6-Trifluorostyrene under laboratory conditions?

Radiation-induced grafting is a validated method for synthesizing fluorostyrene derivatives. For example, grafting trifluorostyrene (TFS) onto fluorinated ethylene propylene (FEP) films at room temperature using benzene solutions achieves up to 29.9% grafting efficiency at a radiation dose of 5.06 Mrad . Adjusting parameters like radiation time, dose rate, and monomer concentration is critical for reproducibility. Alternative routes may involve nucleophilic aromatic substitution or transition metal-catalyzed coupling, but these require rigorous optimization of solvents, catalysts, and reaction temperatures.

Q. How should researchers characterize the purity and structure of this compound?

Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : NMR is essential for confirming fluorine substitution patterns and identifying impurities. For example, trifluoromethyl groups in related compounds exhibit distinct chemical shifts between -60 to -80 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight and fragmentation patterns.

- Elemental Analysis : Validate stoichiometry using combustion analysis for carbon, hydrogen, and fluorine content .

Q. What safety protocols are critical when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods for reactions involving volatile fluorinated compounds.

- Waste Management : Segregate fluorinated waste and dispose via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers optimize this compound polymerization for functional materials?

Controlled radical polymerization (e.g., RAFT or ATRP) is effective for synthesizing well-defined fluoropolymers. For instance, post-polymerization modifications of poly(pentafluorostyrene) via "click" chemistry enable the introduction of sulfonic acid groups for ion-exchange membranes . Key parameters include monomer-to-initiator ratios, temperature, and solvent polarity. Radiation grafting (as in Table III of ) is also viable for creating graft copolymers with tailored properties.

Q. What methodologies resolve contradictions in fluorostyrene grafting efficiency data?

Discrepancies in grafting yields (e.g., 3.3% vs. 29.9% under varying radiation doses ) require systematic analysis:

- Experimental Replication : Repeat trials under identical conditions to confirm trends.

- Multivariate Analysis : Use design-of-experiments (DoE) to isolate factors like dose rate, solvent composition, and film thickness.

- Spectroscopic Validation : Employ X-ray photoelectron spectroscopy (XPS) to quantify surface fluorine content and graft homogeneity .

Q. How can this compound be applied in electrochemical devices?

Sulfonated TFS-grafted membranes exhibit proton conductivity suitable for fuel cells. For example, sulfonation of TFS-grafted FEP films with chlorosulfonic acid at 130°C yields membranes with electrical resistance as low as 0.1 Ω·cm in 40% KOH . Advanced applications include redox flow batteries or ion-selective sensors, where fluorostyrene’s chemical stability and hydrophobicity are advantageous.

Q. What strategies address challenges in fluorostyrene-based copolymer synthesis?

- Monomer Compatibility : Use fluorinated initiators/solvents (e.g., hexafluoroisopropanol) to enhance solubility of fluorinated monomers.

- Side-Reaction Mitigation : Monitor for defluorination or cross-linking via in-situ FTIR or Raman spectroscopy.

- Post-Modification : Introduce functional groups (e.g., sulfonic acid, glycopolymers) to tailor copolymer bioactivity or conductivity .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting results in fluorostyrene grafting studies?

Contradictions often arise from uncontrolled variables (e.g., oxygen inhibition, solvent purity). To address this:

Q. What computational tools support the design of this compound derivatives?

- Density Functional Theory (DFT) : Predict electronic properties and reaction pathways (e.g., Fukui indices for electrophilic substitution).

- Molecular Dynamics (MD) : Simulate polymer chain behavior in membranes or solvent environments.

- PubChem Data : Leverage IUPAC nomenclature and InChI keys for database searches (e.g., InChI=1S/C6H9F3O ).

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.